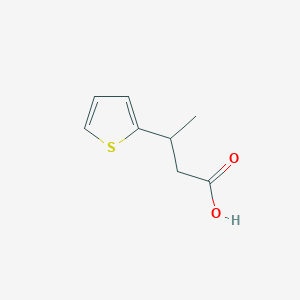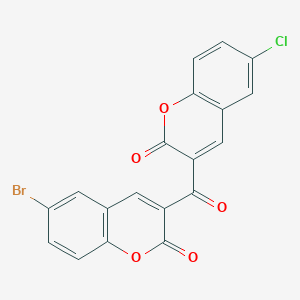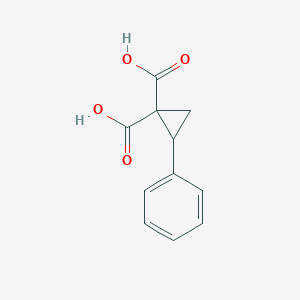![molecular formula C15H13Cl2N3 B12216272 7-Chloro-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12216272.png)
7-Chloro-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole ring, showing similar biological activities.
Uniqueness
7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C15H13Cl2N3 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
7-chloro-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H13Cl2N3/c1-3-12-14(10-4-6-11(16)7-5-10)15-18-9(2)8-13(17)20(15)19-12/h4-8H,3H2,1-2H3 |
InChI Key |
XVWBSGLCWJDKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216193.png)
![2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B12216194.png)


![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12216208.png)
![(4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12216214.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12216220.png)


![Methyl 2-adamantanyl-2-[(3-methylphenyl)carbonylamino]acetate](/img/structure/B12216243.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12216249.png)
![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B12216255.png)

